4-(3-Methylbut-2-enyl)-L-tryptophan
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Overview
Description
4-(3-methylbut-2-enyl)-L-tryptophan zwitterion is an amino acid zwitterion arising from transfer of a proton from the carboxy to the amino group of this compound; major species at pH 7.3. It is a tautomer of a this compound.
Scientific Research Applications
Tryptophan Lyase (NosL) and Radical Mediated Transformations
Tryptophan lyase (NosL) is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes transformations involving l-tryptophan. It demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, including hydrogen atom abstraction and double bond addition. This highlights the potential of NosL in various radical-mediated synthetic applications (Bhandari, Fedoseyenko, & Begley, 2016).
Electrochemical Sensor for L-Tryptophan Detection
A novel electrochemical sensor for L-tryptophan detection utilizes a molecularly imprinted copolymer (MIP) and ionic liquid functionalized multi-walled carbon nanotubes. This sensor exhibits high sensitivity and specificity for L-tryptophan, indicating its potential for precise detection in various applications (Xia, Zhao, & Zeng, 2020).
Pharmacological Targeting of Tryptophan Metabolism
L-Tryptophan metabolism involves the production of bioactive molecules that act in various organs. The enzymes, metabolites, and receptors involved offer numerous therapeutic targets, suggesting a wide range of potential pharmacological applications in treating neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).
L-Tryptophan Production Enhancement in Escherichia coli
Advancements in metabolic engineering have enabled the efficient production of L-tryptophan in Escherichia coli. Techniques include inactivating the tryptophan attenuator and swapping the tryptophan operon promoter, which has significantly increased L-tryptophan production, showing potential for large-scale biosynthesis applications (Gu, Yang, Kang, Wang, & Qi, 2012).
Metabolic Engineering for L-Tryptophan Production
Comprehensive metabolic engineering strategies have been developed for L-tryptophan production in E. coli. These include modifying carbon source uptake, by-product formation, regulatory factors, and biosynthesis pathways, contributing to the sustainable and cost-effective microbial synthesis of L-tryptophan (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).
Properties
CAS No. |
29702-35-0 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
MZSPRSJAOSKAAT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C |
SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C |
Synonyms |
4-(3-Methyl-2-butenyl)-(L-tryptophan); L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan; 4-(3-Methyl-2-butenyl)tryptophan; 4-(γ,γ-Dimethylallyl)-L-tryptophan; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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